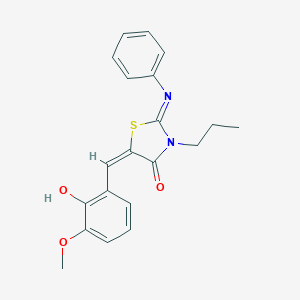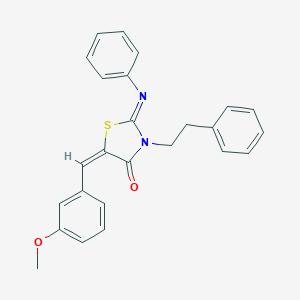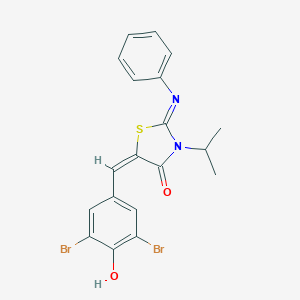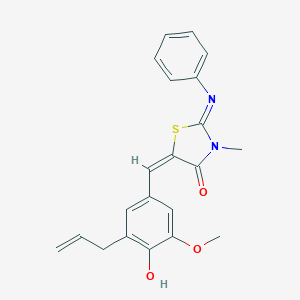![molecular formula C19H19N3O2S B298653 (5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298653.png)
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of diazine derivatives and has been found to exhibit potent biological activities. The purpose of
作用机制
The mechanism of action of ((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA replication, protein synthesis, and cell division. The compound has been shown to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for bacterial growth and replication.
Biochemical and physiological effects:
((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. The compound has also been shown to reduce the production of reactive oxygen species, which are harmful molecules that can cause cellular damage. In addition, it has been found to modulate the immune system by stimulating the production of cytokines and chemokines.
实验室实验的优点和局限性
The advantages of using ((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments include its broad-spectrum antimicrobial activity, potent anticancer properties, and ability to modulate the immune system. However, the compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the research on ((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One potential direction is to explore the compound's potential as an antiviral agent, particularly against emerging viral infections such as COVID-19. Another direction is to investigate the compound's potential as an immunomodulatory agent for the treatment of autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method and improve the compound's solubility and bioavailability.
Conclusion:
In conclusion, ((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic compound that exhibits potent biological activities. The compound has been extensively studied for its potential as a therapeutic agent, particularly as an antimicrobial and anticancer agent. While the compound has some limitations, there are several future directions for the research on ((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, including exploring its potential as an antiviral and immunomodulatory agent.
合成方法
The synthesis of ((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 3,5-dimethylbenzoyl chloride with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiosemicarbazide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
((5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. In addition, it has been shown to possess antifungal, antiviral, and anticancer properties. The compound has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
属性
产品名称 |
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
分子式 |
C19H19N3O2S |
分子量 |
353.4 g/mol |
IUPAC 名称 |
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19N3O2S/c1-10-5-11(2)7-15(6-10)22-18(24)16(17(23)21-19(22)25)9-14-8-12(3)20-13(14)4/h5-9,20H,1-4H3,(H,21,23,25)/b16-9+ |
InChI 键 |
SMGLVRMRUNCMGK-CXUHLZMHSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=C(NC(=C3)C)C)/C(=O)NC2=S)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298570.png)
![5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298571.png)
![2-{[2-Iodo-6-methoxy-4-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B298572.png)




![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B298586.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)

![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)